molecular formula C7H11N3 B8495599 (4-Ethylpyrimidin-5-yl)methanamine

(4-Ethylpyrimidin-5-yl)methanamine

Cat. No.: B8495599
M. Wt: 137.18 g/mol
InChI Key: YEEIZXGNOGHXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylpyrimidin-5-yl)methanamine is a pyrimidine derivative featuring an ethyl substituent at the 4-position of the pyrimidine ring and a methanamine group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(4-ethylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-2-7-6(3-8)4-9-5-10-7/h4-5H,2-3,8H2,1H3

InChI Key

YEEIZXGNOGHXCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC=C1CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Ethylpyrimidin-5-yl)methanamine with key analogs from the evidence, emphasizing substituent effects:

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (LCMS m/z [M+H]⁺) HPLC Retention Time (min) Key Functional Groups
This compound (hypothetical) 4-Ethyl, 5-methanamine ~151 (calculated) N/A Ethyl, primary amine
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline 4-Trifluoromethyl, 5,6-dichloro 299 0.82 Chloro, CF₃, aniline
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 4-Chloro, 6-chloro 245 0.75 Dichloro, aniline
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Aryl-chlorophenyl, benzimidazole N/A N/A Chlorophenyl, benzimidazole

Key Observations :

  • Substituent Polarity : Chloro and trifluoromethyl groups increase molecular weight and polarity, as reflected in higher LCMS m/z values (e.g., 299 vs. 245) . The ethyl group in the target compound likely reduces polarity compared to halogenated analogs.
  • HPLC Retention : Shorter retention times (e.g., 0.75–0.82 min under SQD-FA05 conditions) correlate with higher polarity or smaller molecular size . The target compound’s ethyl group may extend retention time relative to dichloro analogs due to increased hydrophobicity.

Crystallographic and Solid-State Properties

  • Intermolecular Interactions: In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize crystal packing .

Research Findings and Implications

  • Synthetic Utility : The patent-derived analogs highlight the role of pyrimidines as scaffolds for drug discovery, with substituents tailored for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.